For instance, the pyrimidine ring, particularly when substituted with nitrogen-containing groups, is a common pharmacophore found in many kinase inhibitors []. The morpholine ring, with its hydrogen bond accepting ability, can contribute to binding affinity and selectivity []. Additionally, the phenylacetamide group offers opportunities for further structural modifications to enhance target engagement and pharmacological properties [, , ].
N-(2-Morpholinopyrimidin-5-yl)-2-phenylacetamide and its structural analogs belong to a class of N-trisubstituted pyrimidine derivatives that function as potent type I inhibitors of the rearranged during transfection (RET) kinase. These compounds bind to the active conformation of RET, with the morpholino group at the pyrimidine 2-position playing a critical role in stabilizing the kinase domain. X-ray crystallographic studies of related compounds (e.g., compound 14 and 20) reveal a unique binding pose where the pyrimidine core bifurcates beneath the P-loop (residues 769–778), enabling deep penetration into the ATP-binding pocket. This orientation allows hydrogen bonding with key hinge residues (Glu775 and Leu779) while the phenylacetamide moiety occupies a hydrophobic region adjacent to the gatekeeper residue Val804 [1].
Unlike type II inhibitors (e.g., cabozantinib or vandetanib), which target the inactive DFG-out conformation and feature extended bicyclic scaffolds, this morpholinopyrimidine series exhibits distinct pharmacodynamic advantages:
Table 1: SAR of Pyrimidine Substitutions Influencing RET Inhibition
Compound | R₁ (C-2) | R₂ (C-6) | R₃ (Phenylacetamide) | RET IC₅₀ (nM) |
---|---|---|---|---|
14 | Morpholine | N,N-Dimethyl-2-pyrazolylethylamine | 4-Isopropylphenyl | 18.77 ± 3.71 |
20 | Morpholine | N-Methylpiperidine | 3-Fluorophenyl | 6.20 ± 0.58 |
22 (R-isomer) | Morpholine | N-Methylpiperidine | 4-Fluorobenzyl | 41.29 ± 4.95 |
23 (S-isomer) | Morpholine | N-Methylpiperidine | 4-Fluorobenzyl | 5.45 ± 0.15 |
The gatekeeper mutation V804M in RET kinase introduces a bulkier methionine side chain that sterically hinders inhibitor binding, commonly conferring resistance to first-generation multi-kinase inhibitors. N-(2-Morpholinopyrimidin-5-yl)-2-phenylacetamide derivatives overcome this via a compact, linear architecture that minimizes steric clash with Met804. Biochemical assays demonstrate that compound 20 inhibits RETV804M with an IC50 of 6.20 ± 0.58 nM—comparable to its activity against wt RET [1].
Key structural determinants include:
While selpercatinib (LOXO-292) and pralsetinib (BLU-667) are FDA-approved selective RET inhibitors, N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide analogs offer distinct biochemical profiles:
Table 2: Comparative Biochemical Potency Against RET Variants
Inhibitor | wt RET IC₅₀ (nM) | RETV804M IC₅₀ (nM) | Kinase Type |
---|---|---|---|
Selpercatinib | 1.24 ± 0.22 | 3.8* | Type I |
Pralsetinib | 0.3–0.6* | 0.5–1.2* | Type I |
Sorafenib (MKI) | 152.30 ± 14.56 | >1000* | Type II |
Compound 20 (Analog) | 6.20 ± 0.58 | 6.20 ± 0.58 | Type I |
*Literature-derived estimates from [1] [5] [10].
Notable distinctions:
Comprehensive kinase profiling of N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide analogs reveals moderate off-target inhibition against CSF-1R (IC50 ~13 µM) and RET-related kinases like Aurora B (79.83% inhibition at 20 µM). However, selectivity over c-KIT (>500-fold) is a significant advantage, as concurrent c-KIT inhibition causes dose-limiting myelosuppression in multi-kinase inhibitors [1] [3].
Optimization strategies employed in this series include:
Table 3: Selectivity Profile of Lead Morpholinopyrimidine Analogs
Kinase | Compound 13a IC₅₀ / % Inhibition | Compound 20 IC₅₀ / % Inhibition | c-KIT Selectivity (Fold) |
---|---|---|---|
RET | 13.9 ± 6.5 nM | 6.20 ± 0.58 nM | 1 |
c-KIT | >7 µM | >7 µM | >500 |
CSF-1R | 13 µM | NT | ~100 |
Aurora B | 79.83% (at 20 µM) | NT | >100 |
NT = Not tested.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1